molecular formula C21H19NO4S2 B11329746 ethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11329746
M. Wt: 413.5 g/mol
InChI Key: TVKIWTKQTCKXLD-UHFFFAOYSA-N
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Description

Ethyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a complex organic compound that features a unique structure combining elements of isothiochromene and benzothiophene. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isothiochromene Core: This step involves the cyclization of a suitable precursor to form the isothiochromene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Formation of the Benzothiophene Core: The benzothiophene ring is synthesized through a series of reactions including sulfonation, cyclization, and reduction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the isothiochromene ring, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amido group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thiols.

Scientific Research Applications

Ethyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar structure but with an oxygen atom instead of sulfur in the benzofuran ring.

    Ethyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

The presence of both isothiochromene and benzothiophene rings in the same molecule gives ethyl 2-(1-oxo-1H-isothiochromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19NO4S2

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H19NO4S2/c1-2-26-20(24)17-14-9-5-6-10-15(14)27-19(17)22-18(23)16-11-12-7-3-4-8-13(12)21(25)28-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,23)

InChI Key

TVKIWTKQTCKXLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3

Origin of Product

United States

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